An In-Depth Technical Guide to the Structure Elucidation of 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Foreword
For researchers, scientists, and professionals in drug development, the precise structural characterization of a novel chemical entity is the cornerstone of all subsequent investigation. The introduction of a fluorine atom and a spirocyclic cyclopropane ring into an indoline scaffold presents unique analytical challenges and opportunities. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, emphasizing not just the 'what' but the 'why' behind each methodological choice. Our approach is rooted in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable results.
Part 1: Foundational Analysis - Piecing Together the Molecular Framework
The initial phase of structure elucidation is dedicated to establishing the fundamental characteristics of the molecule: its elemental composition and the basic connectivity of its atoms. This is achieved through a synergistic application of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
Expertise & Experience: HRMS is the gold standard for determining the molecular formula of an unknown compound. Its ability to provide a highly accurate mass-to-charge ratio allows for the confident assignment of an elemental composition, which is a critical first step in the elucidation process.
Trustworthiness: The protocol's self-validating nature lies in the comparison of the experimentally observed mass with the theoretically calculated mass for the proposed formula. A mass accuracy of less than 5 parts per million (ppm) provides a high degree of confidence.
Experimental Protocol:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
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Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) is employed.
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Data Acquisition: The analysis is conducted in positive ion mode to observe the protonated molecule, [M+H]⁺.
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Data Analysis: The measured m/z of the [M+H]⁺ peak is compared against the calculated value for the proposed freebase formula, C₁₀H₁₀FN.
Data Presentation: Expected HRMS Results
| Parameter | Expected Outcome |
| Molecular Formula (Freebase) | C₁₀H₁₀FN |
| Theoretical m/z [M+H]⁺ | 164.0870 |
| Observed m/z | Within 5 ppm of theoretical |
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed picture of the atomic framework. For spirocyclic systems, NMR is particularly crucial for establishing the connectivity at the spiro-center.[1][2][3]
Trustworthiness: The interlocking information from various NMR experiments provides a self-validating dataset. For instance, a correlation observed in the HMBC spectrum can be cross-verified with expected chemical shifts and couplings from 1D spectra.
Experimental Protocols:
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Sample Preparation: 5-10 mg of the hydrochloride salt is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
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1D NMR (¹H, ¹³C, ¹⁹F):
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Acquire standard proton, carbon, and fluorine-19 spectra.
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Analyze chemical shifts, coupling constants (J-values), and signal integrations to identify the types of protons and carbons (aromatic, aliphatic, cyclopropyl) and to confirm the presence and environment of the fluorine atom. The stability of the C-F bond makes many drugs fluorinated to control metabolism.[4] The unique properties of fluorine, such as its ability to enhance thermal stability and improve lipophilicity, make it a valuable element in pharmaceutical compounds.[5]
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2D NMR (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is essential for mapping out the protons on the aromatic and cyclopropane rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H-¹³C pairs, allowing for the definitive assignment of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment to connect the molecular fragments, for instance, by observing correlations from the cyclopropyl protons to the spiro-carbon (C3') and adjacent carbons in the indoline ring.
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Visualization: NMR-Based Structure Elucidation Workflow
Caption: Workflow for structure elucidation using spectroscopic data.
Part 2: Definitive Proof - Single-Crystal X-ray Crystallography
Expertise & Experience: While spectroscopic methods provide a robust model of the molecular structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof.[6][7] It provides a precise three-dimensional map of the atoms in the solid state, confirming not only the connectivity but also the stereochemistry.[8][9] For complex molecules and those with chiral centers, SCXRD is an indispensable tool in pharmaceutical development.[9][10]
Trustworthiness: The quality of a crystal structure is validated by internationally accepted metrics such as the R-factor and goodness-of-fit. A low R-factor (typically <5% for small molecules) indicates an excellent agreement between the experimental data and the final structural model. The elucidation of novel spiroindoline structures often relies on a combination of NMR, MS, and X-ray diffraction.[11][12]
Experimental Protocol:
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Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[6] This model is then refined to achieve the best fit with the experimental data.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Typical Value for High-Quality Structure |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good model. | ~1.0 |
Visualization: The Path to Definitive Structure
Caption: The experimental workflow for single-crystal X-ray diffraction.
Conclusion
The comprehensive structural elucidation of 4'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride is a testament to the power of modern analytical chemistry. By systematically integrating data from high-resolution mass spectrometry, a suite of NMR experiments, and the definitive technique of single-crystal X-ray crystallography, we can establish the molecular structure with the highest degree of confidence. This rigorous, multi-technique approach ensures the scientific integrity required for advancing promising compounds through the drug development pipeline.
References
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Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
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Chemistry World. (2020, August 31). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]
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Kosmrlj, J., Kafka, S., Leban, I., & Grad, M. (2007). Formation and structure elucidation of two novel spiro[2H-indol]-3(1H)-ones. Magnetic Resonance in Chemistry, 45(8), 700-704. Retrieved from [Link]
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Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]
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Gaggini, F., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 305-310. Retrieved from [Link]
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